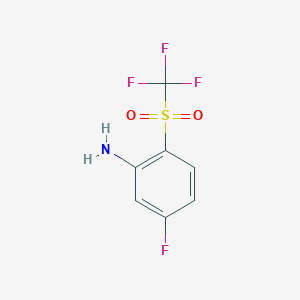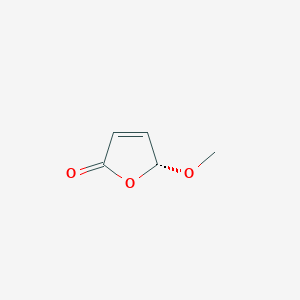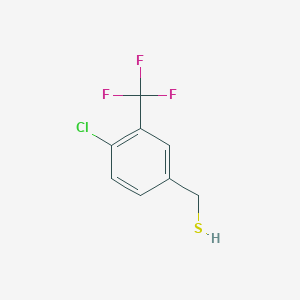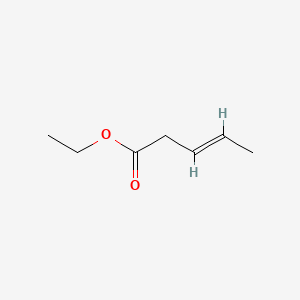
3,4-difluorobenzoyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluorobenzoyl Fluoride is an organic compound with the molecular formula C(_7)H(_3)F(_3)O. It is a fluorinated derivative of benzoyl fluoride, characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorobenzoyl Fluoride can be synthesized through several methods:
-
Direct Fluorination: : One common method involves the direct fluorination of benzoyl fluoride using a fluorinating agent such as elemental fluorine or a fluorine-containing compound like sulfur tetrafluoride. The reaction typically occurs under controlled conditions to prevent over-fluorination and to ensure the selective substitution at the 3 and 4 positions.
-
Halogen Exchange: : Another method involves the halogen exchange reaction where a precursor compound, such as 3,4-dichlorobenzoyl fluoride, is treated with a fluorinating agent like potassium fluoride. This reaction is usually carried out in an aprotic solvent at elevated temperatures to facilitate the exchange of chlorine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The process typically includes:
Preparation of Precursor: Synthesis of 3,4-dichlorobenzoyl fluoride or a similar precursor.
Fluorination: Treatment with a fluorinating agent in a continuous flow reactor to ensure consistent product quality.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzoyl Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted benzoyl derivatives.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form 3,4-difluorobenzoic acid and hydrogen fluoride.
Reduction: The carbonyl group in this compound can be reduced to form 3,4-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ethanolamine, or thiourea in solvents like dimethylformamide or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzyl alcohol.
Scientific Research Applications
3,4-Difluorobenzoyl Fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: The compound is utilized in the synthesis of potential drug candidates, particularly those targeting diseases where fluorinated compounds exhibit enhanced biological activity.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings, where fluorinated compounds provide desirable properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3,4-Difluorobenzoyl Fluoride exerts its effects depends on its specific application:
As a Fluorinating Agent: It introduces fluorine atoms into organic molecules, altering their chemical and physical properties. The fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the resulting compounds.
In Biological Systems: When incorporated into drug molecules, the fluorine atoms can influence the interaction with biological targets, such as enzymes or receptors, by modifying the electronic and steric properties of the molecule.
Comparison with Similar Compounds
3,4-Difluorobenzoyl Fluoride can be compared with other fluorinated benzoyl fluorides, such as:
2,4-Difluorobenzoyl Fluoride: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
3,5-Difluorobenzoyl Fluoride: Another isomer with distinct properties and uses.
3,4-Dichlorobenzoyl Fluoride: A chlorinated analog that undergoes different reactions and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable in various chemical and industrial processes.
Properties
Molecular Formula |
C7H3F3O |
|---|---|
Molecular Weight |
160.09 g/mol |
IUPAC Name |
3,4-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3F3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H |
InChI Key |
GWNFKYKVGFEKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)


![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)

